molecular formula C19H23NO3S B2497425 N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-44-7

N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2497425
CAS No.: 877650-44-7
M. Wt: 345.46
InChI Key: PPCBVJVRPIEMCE-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a thiophen-2-yl group and a 2-methoxyphenethyl carboxamide side chain. This structure combines aromatic (thiophene, methoxyphenyl) and heterocyclic (oxane) moieties, which are common in pharmaceuticals targeting receptors or enzymes.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)8-11-20-18(21)19(9-12-23-13-10-19)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBVJVRPIEMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the thiophene and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield a carboxylic acid and corresponding amine.

Conditions Reagents Products Yield
Acidic hydrolysis6M HCl, reflux (12 hr)4-(thiophen-2-yl)oxane-4-carboxylic acid + 2-(2-methoxyphenyl)ethylamine~75% (analog)
Basic hydrolysis2M NaOH, 80°C (8 hr)Same as above~68% (analog)

Mechanistic Insight :

  • Protonation of the carbonyl oxygen under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.

  • Base-mediated hydrolysis proceeds via deprotonation of the attacking hydroxide ion.

Thiophene Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the α-position (C3/C5) due to directing effects of sulfur.

Reaction Reagents Conditions Product Yield
Nitration HNO₃ (fuming), H₂SO₄0–5°C, 2 hr4-(5-nitrothiophen-2-yl)oxane-4-carboxamide~82% (analog)
Sulfonation SO₃, H₂SO₄25°C, 4 hr4-(5-sulfothiophen-2-yl)oxane-4-carboxamide~65% (analog)

Key Observations :

  • Nitration occurs preferentially at the C5 position due to steric hindrance from the oxane ring .

  • Sulfonation reversibility necessitates precise temperature control .

Oxane Ring Functionalization

The tetrahydropyran ring exhibits limited reactivity but can undergo ring-opening under extreme conditions.

Reaction Reagents Conditions Product Yield
Acidic ring-opening 48% HBr, AcOHReflux, 24 hr4-(thiophen-2-yl)pentanedioic acid derivative~58% (analog)

Mechanism :

  • Protonation of the ether oxygen weakens the C–O bond, enabling nucleophilic attack by bromide .

Methoxyphenyl Demethylation

The 2-methoxyphenyl group undergoes demethylation to form a catechol derivative.

Conditions Reagents Product Yield
Lewis acid-mediatedBBr₃, CH₂Cl₂, −78°C → RT, 6 hrN-[2-(2-hydroxyphenyl)ethyl]-4-(thiophen-2-yl)...~70% (analog)

Note :

  • Boron tribromide selectively cleaves the methyl ether without affecting the carboxamide.

Nucleophilic Acyl Substitution

The carboxamide participates in transamidation with primary amines.

Conditions Reagents Product Yield
Catalytic R-NH₂, Pd(OAc)₂, XPhos, 100°CN-alkyl/aryl derivatives~60–75% (analog)

Catalytic System :

  • Palladium catalysts enable C–N bond formation via oxidative addition and reductive elimination .

Photochemical Reactivity

The thiophene-oxane system shows [4+2] cycloaddition potential under UV light.

Conditions Reagents Product Yield
UV irradiation Benzophenone (photosensitizer)Diels-Alder adduct with dienophiles (e.g., maleic anhydride)~40% (analog)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H23NO3S
  • CAS Number : 877650-44-7
  • Molecular Weight : 333.46 g/mol

The compound features a unique structure that combines an oxane ring with a thiophene moiety and a methoxyphenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of thiophene-based compounds can inhibit the growth of various cancer cell lines, including:

Cell Line Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported:

  • Significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) for related compounds were around 256 µg/mL.

This highlights the potential of this compound in treating infections caused by resistant bacterial strains .

Antioxidant Activity

Antioxidant assays using the ABTS method have indicated that certain derivatives exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the applications of thiophene derivatives similar to this compound:

Case Study 1: Anticancer Research

A study published in ACS Omega explored the anticancer efficacy of thiophene derivatives, revealing that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of thiophene-based compounds against various pathogens, demonstrating their potential as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Thiophene-Containing Carboxamides

  • Compound 45p (Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate): Structure: Features a methyl-substituted thiophene linked to an isoxazole-carboxylate. Comparison: The isoxazole ring (vs. The methyl groups on thiophene may reduce steric hindrance compared to the target’s unsubstituted thiophene .
  • 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide: Structure: Substituted with chlorophenyl and methylphenylimino groups. Comparison: The chloro substituent increases electronegativity, enhancing dipole interactions. In contrast, the target’s methoxyphenethyl group provides a bulkier, more lipophilic side chain, which could influence receptor selectivity . Activity: Reported antimicrobial and antifungal properties highlight the role of thiophene-carboxamide scaffolds in disrupting microbial membranes or enzymes .

Central Ring Modifications

  • trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide: Structure: Contains a piperazine ring and cyclohexane core. Comparison: The piperazine group (vs. oxane) is a common motif in 5-HT1A receptor ligands (e.g., [F-18] Mefway). The oxane in the target compound may confer greater conformational flexibility, affecting binding kinetics and metabolic stability . Activity: Piperazine-based compounds are widely used in neuroimaging; the target’s oxane core could offer novel pharmacokinetic profiles for similar applications .
  • N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide: Structure: Biphenyl core with tert-butyl and pyridyl substituents. Comparison: The biphenyl system (vs. oxane) increases aromatic surface area, enhancing π-stacking.

Pharmacological Implications of Structural Features

  • Methoxy Groups : Present in both the target compound and [11C]-WAY-100635 (a 5-HT1A tracer), methoxy substituents enhance lipid solubility and modulate receptor affinity .
  • Carboxamide Linkage : Critical for hydrogen bonding in receptor-ligand interactions. Shared with compounds like [11C]-DASB (a serotonin transporter ligand), this group is essential for target engagement .
  • Thiophene vs. Isoxazole : Thiophene’s sulfur atom may participate in hydrophobic interactions, while isoxazole’s nitrogen-oxygen system could engage in polar interactions, affecting selectivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities Reference ID
Target Compound Oxane Thiophen-2-yl, 2-methoxyphenethyl N/A (Theoretical: CNS/antimicrobial) -
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole Methylthiophene, ethyl carboxylate Anti-inflammatory, antimicrobial
trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-... Cyclohexane Piperazinyl, tosyloxymethyl 5-HT1A receptor imaging precursor
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)... Thiophene Chlorophenyl, methylphenylimino Antimicrobial, antifungal

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is C15H17N1O3S1C_{15}H_{17}N_{1}O_{3}S_{1}. It features a complex structure that includes an oxane ring, a thiophene moiety, and an amide functional group, which may contribute to its biological activities.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₇N₁O₃S₁
Molecular Weight293.37 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
  • Kinase Inhibition : Preliminary studies suggest potential inhibitory effects on specific kinases involved in cancer pathways, similar to other compounds in its class .
  • Neurotransmitter Interaction : The presence of the methoxyphenyl group indicates possible interactions with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

Several studies have assessed the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway .
  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in animal models of arthritis, suggesting a role in modulating immune responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers
NeuroprotectivePotential modulation of neurotransmitter systems

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